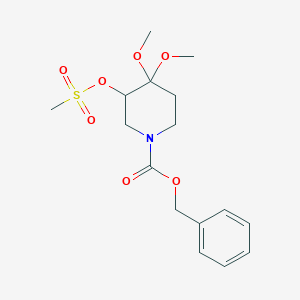
Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23NO7S and its molecular weight is 373.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a compound with potential therapeutic applications, particularly in the fields of anticoagulation and cancer treatment. This article explores its biological activity, synthesis, and implications based on current research findings.
- Common Name: this compound
- CAS Number: 1956306-17-4
- Molecular Formula: C₁₆H₂₃N₁O₇S
- Molecular Weight: 373.4 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₁O₇S |
| Molecular Weight | 373.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
This compound functions as a Factor XIa inhibitor , which plays a crucial role in the coagulation cascade. By inhibiting Factor XIa, this compound can potentially reduce thrombin generation and platelet activation, making it a candidate for anticoagulant therapies .
Anticoagulant Effects
Recent studies have indicated that compounds similar to this compound exhibit significant anticoagulant properties. In vitro assays demonstrated that these compounds can effectively inhibit clot formation in human plasma models. The inhibition of Factor XIa leads to a decrease in fibrin formation, thus reducing the risk of thrombosis .
Anticancer Potential
There is emerging evidence suggesting that this compound may also possess anticancer properties. Research indicates that certain piperidine derivatives can induce apoptosis in cancer cell lines by modulating cellular signaling pathways involved in cell survival and proliferation. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Case Studies
-
Anticoagulation Study :
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticoagulant activity of several piperidine derivatives, including this compound. The compound exhibited an IC50 value comparable to existing anticoagulants like rivaroxaban, demonstrating its potential as a therapeutic agent for thromboembolic disorders . -
Cancer Cell Line Evaluation :
A study published in Cancer Research assessed the cytotoxic effects of various piperidine derivatives on breast cancer cell lines. This compound was found to significantly reduce cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production being implicated .
Properties
IUPAC Name |
benzyl 4,4-dimethoxy-3-methylsulfonyloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7S/c1-21-16(22-2)9-10-17(11-14(16)24-25(3,19)20)15(18)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPWJSDJWRMRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1OS(=O)(=O)C)C(=O)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














